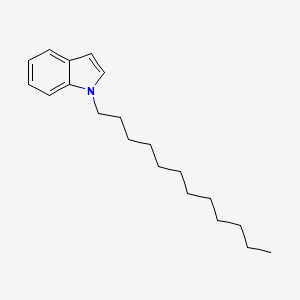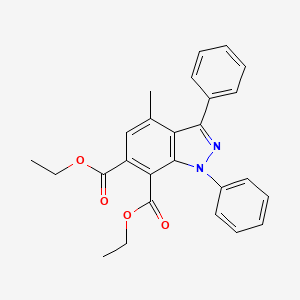![molecular formula C12H26O2Si B14399749 Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane CAS No. 88584-72-9](/img/structure/B14399749.png)
Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 1-propoxyhex-1-en-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane typically involves the reaction of trimethylchlorosilane with 1-propoxyhex-1-en-1-ol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with the chlorosilane to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane has several applications in scientific research:
Materials Science: The compound is used in the preparation of silicon-based materials, including polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other organosilicon compounds.
Mécanisme D'action
The mechanism by which Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane exerts its effects depends on the specific reaction or application. In general, the silicon atom in the compound can form stable bonds with various organic and inorganic groups, allowing for the formation of complex structures. The presence of the alkoxy group also enables the compound to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane
- Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane
- Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane
Uniqueness
Trimethyl[(1-propoxyhex-1-en-1-yl)oxy]silane is unique due to the presence of the 1-propoxyhex-1-en-1-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkoxy or alkyl groups attached to the silicon atom. The unique structure of this compound allows for its use in specialized applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
88584-72-9 |
|---|---|
Formule moléculaire |
C12H26O2Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
trimethyl(1-propoxyhex-1-enoxy)silane |
InChI |
InChI=1S/C12H26O2Si/c1-6-8-9-10-12(13-11-7-2)14-15(3,4)5/h10H,6-9,11H2,1-5H3 |
Clé InChI |
UQEXWVIUSQLSRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(OCCC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1,3-Dioxolan-2-yl)-6-methylcyclohex-3-en-1-yl]propanenitrile](/img/structure/B14399685.png)


![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)

![(4aS,7aR)-3,3-Dichlorooctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14399714.png)

![2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]nonan-3-one](/img/structure/B14399724.png)


![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)


